Dimethyl 4-aminoheptanedioate

Description

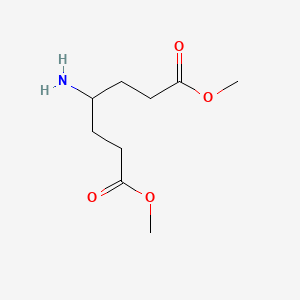

Dimethyl 4-aminoheptanedioate is an organic compound belonging to the class of amino diesters. Its structure comprises a heptanedioic acid backbone with an amino group at the 4th carbon position and two methyl ester groups at the terminal carboxylates. This compound is structurally analogous to Diethyl 4-aminoheptanedioate (CAS 759438-10-3) but differs in the ester substituents (methyl vs. ethyl groups).

The molecular formula of this compound can be inferred as C₉H₁₇NO₄ (molecular weight ~203.24 g/mol), derived by replacing the ethyl groups in Diethyl 4-aminoheptanedioate (C₁₁H₂₁NO₄, MW 231.29 g/mol) with methyl groups. Its purity in commercial or research settings is typically unverified but may align with the 95% purity standard observed for the diethyl analog .

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

dimethyl 4-aminoheptanedioate |

InChI |

InChI=1S/C9H17NO4/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h7H,3-6,10H2,1-2H3 |

InChI Key |

BXDJJTYLTIDMDL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

The ester groups undergo hydrolysis under acidic or basic conditions to yield 4-aminoheptanedioic acid. This reaction is critical for generating carboxylic acid derivatives for further functionalization.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | Aqueous HCl, reflux | 4-Aminoheptanedioic acid | |

| Basic hydrolysis | NaOH (aq.), room temp. | Disodium 4-aminoheptanedioate |

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the ester bond. The amino group remains intact during hydrolysis.

Amide Formation

The amino group reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amide derivatives. This is pivotal in peptide synthesis and drug design.

| Substrate | Acylating Agent | Product | Reference |

|---|---|---|---|

| Dimethyl 4-aminoheptanedioate | Acetic anhydride | N-Acetyl-4-aminoheptanedioate | |

| This compound | Benzoyl chloride | N-Benzoyl-4-aminoheptanedioate |

Applications : These derivatives serve as precursors for bioactive molecules, leveraging the amino group’s nucleophilicity.

Nucleophilic Substitution

The ester groups participate in nucleophilic substitution with amines or alcohols, enabling diversification of the carboxylate moiety.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Methylamine | Methanol, reflux | 4-Aminoheptanedioic acid methylamide | |

| Ethanol | H₂SO₄ catalyst | Diethyl 4-aminoheptanedioate |

Key Insight : Substitution reactions retain the amino group, allowing sequential functionalization.

Enzymatic Reactions

The compound acts as a substrate in enzymatic processes, particularly in peptide bond formation and metabolic pathways.

| Enzyme Class | Reaction Type | Product | Reference |

|---|---|---|---|

| Transaminases | Amino group transfer | α-Keto acid derivatives | |

| Hydrolases | Ester cleavage | 4-Aminoheptanedioic acid |

Biological Relevance : Its dual functionality mimics natural amino acids, facilitating integration into enzymatic cycles.

Condensation Reactions

The amino group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

| Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | N-Benzylidene-4-aminoheptanedioate | |

| Cyclohexanone | Acid catalyst | N-Cyclohexylidene-4-aminoheptanedioate |

Applications : Schiff bases are intermediates in synthesizing heterocycles and coordination complexes .

Cyclization Reactions

Intramolecular reactions between the amino and ester groups yield lactams or cyclic amides.

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Basic conditions | KOH, heat | 4-Aminoheptanolactam |

Mechanism : Base-induced deprotonation of the amino group, followed by nucleophilic attack on the ester carbonyl.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data: Direct studies on this compound are scarce. Most inferences derive from its diethyl analog, which is better characterized .

- Synthetic Utility : Both dimethyl and diethyl esters serve as precursors for synthesizing polyamides or peptide-like structures, but the dimethyl variant’s smaller size may favor crystallinity in polymers.

- Biological Relevance: Unlike therapeutically active esters like dimethyl fumarate (DMF), which modulates Nrf2 pathways in multiple sclerosis , 4-aminoheptanedioate derivatives lack clinical evidence for immunomodulatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.